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Compound of Interest

Compound Name: Boc-homophenylalaninal

CAS No.: 170112-07-9

Cat. No.: B3048458 Get Quote

Executive Summary
Boc-homophenylalaninal (tert-butyl (S)-(1-oxo-4-phenylbutan-2-yl)carbamate) represents a

critical chiral pool building block in modern medicinal chemistry. Distinct from its lower

homologue (Boc-phenylalaninal), this molecule features a phenylethyl side chain, offering

unique steric flexibility and hydrophobic reach essential for targeting deep S1/S1' pockets in

proteases (e.g., Renin, HIV-1, Calpain).

This guide details the handling, synthesis, and three primary application vectors of Boc-
homophenylalaninal: hydroxyethylene isostere synthesis, reductive amination, and

olefination. It prioritizes protocols that mitigate the inherent optical instability of

-amino aldehydes.

Part 1: Chemical Profile & Stability[1]
The utility of Boc-homophenylalaninal is governed by its reactivity as a "hard" electrophile

and its stereochemical lability.
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Feature Specification

IUPAC Name
tert-butyl (S)-(1-oxo-4-phenylbutan-2-

yl)carbamate

CAS Number
82738-09-8 (Aldehyde) / 100564-78-1 (Acid

precursor)

Molecular Formula

Key Moiety -Amino Aldehyde (Chiral Center at C2)

Side Chain
Phenylethyl (

)

The Racemization Challenge
Unlike ketones or esters,

-amino aldehydes possess an acidic

-proton (

).

Mechanism: Base-catalyzed enolization or acid-catalyzed tautomerization leads to loss of

optical purity (

).

Critical Handling Rule: Avoid silica gel chromatography if possible. Silica is slightly acidic and

can induce epimerization. Use the aldehyde immediately after generation (crude) or purify

via rapid filtration through neutral alumina.

Part 2: Synthesis of the Reagent
Commercial availability is often limited to the alcohol precursor (Boc-homophenylalaninol) or

the acid. The aldehyde must be generated in situ or strictly controlled.
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Preferred Protocol: IBX Oxidation
While Swern oxidation is standard, it generates acidic byproducts (

) that can risk racemization during warming. The IBX (2-Iodoxybenzoic acid) method is superior
for Boc-amino aldehydes due to neutral conditions and simple workup.

Step-by-Step Methodology:

Preparation: Dissolve Boc-homophenylalaninol (1.0 equiv) in Ethyl Acetate (EtOAc).

Reagent Addition: Add IBX (1.1 equiv). Note: IBX is insoluble in EtOAc but reacts as a

suspension.

Reflux: Heat the suspension to 80°C with vigorous stirring for 2-3 hours.

Monitoring: Monitor via TLC (stain with Ninhydrin or PMA).

Workup: Cool to 0°C. Filter off the white solid (IBA byproduct).

Isolation: Concentrate the filtrate under reduced pressure at low temperature (<30°C).

Result: Quantitative yield of clean aldehyde, typically >98% ee. Use immediately.

Part 3: Application I - Hydroxyethylene Isosteres
(Protease Inhibitors)
The most high-value application of Boc-homophenylalaninal is the synthesis of

hydroxyethylene dipeptide isosteres (

). This scaffold mimics the tetrahedral transition state of peptide bond hydrolysis but cannot be
cleaved by proteases.

Mechanism & Utility
The aldehyde reacts with a nucleophile (typically a homoenolate equivalent) to form the core

scaffold of inhibitors for Renin (hypertension) and HIV-1 Protease.

Workflow: Synthesis of the Core Scaffold
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Reaction: Addition of Lithium Propiolate or Allyl Silane.

Reagent: Generate the lithiated species (e.g., ethyl propiolate + LiHMDS) at -78°C in THF.

Addition: Cannulate a solution of Boc-homophenylalaninal (in THF, -78°C) into the lithiated

species.

Quench: Acetic acid/THF quench at -78°C is critical to prevent base-catalyzed retro-aldol or

racemization.

Stereoselectivity: This addition typically follows the Felkin-Anh model, yielding the anti-amino

alcohol as the major diastereomer (essential for biological activity).

Boc-Homophenylalaninal

Felkin-Anh Transition State

 Nucleophilic Attack (-78°C)

Lithium Enolate / Allyl Silane

Hydroxyethylene Isostere
(Protease Inhibitor Core)

 Diastereoselective Formation

Click to download full resolution via product page

Figure 1: Pathway for the synthesis of non-cleavable transition state mimics.

Part 4: Application II - Reductive Amination
(Peptidomimetics)
This reaction converts the aldehyde into a reduced amide bond (

), increasing metabolic stability against peptidases.

Protocol: Indirect Reductive Amination
Direct mixing with

can be sluggish or lead to over-alkylation. A stepwise approach is recommended for steric bulk
like the homophenylalanine side chain.

Step-by-Step Methodology:
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Imine Formation: Mix Boc-homophenylalaninal (1.0 equiv) and the amine partner (1.0

equiv) in dry MeOH or DCE. Add

(anhydrous) to scavenge water and drive equilibrium. Stir 2 hrs.

Reduction: Cool to 0°C. Add

(1.5 equiv) or

.

Expert Insight:

is preferred in DCE; it is milder and does not reduce the aldehyde if equilibrium favors the
free aldehyde.

Workup: Quench with saturated

. Extract with DCM.

Part 5: Application III - Olefination (Chain Extension)
Boc-homophenylalaninal serves as a precursor for

-amino acids and vinyl sulfones (Michael acceptors inhibitors) via Wittig or Horner-Wadsworth-
Emmons (HWE) reactions.

The "Racemization-Free" Wittig
Standard Wittig conditions (strong base) can racemize the

-center.

Optimized Protocol:

Reagent: Use stabilized ylides (e.g.,

) or HWE phosphonates with milder bases.

Base Selection: Use LiCl/DBU or Masamune-Roush conditions (LiCl, DIPEA) rather than

NaH or BuLi. The lithium coordinates the phosphonate and aldehyde, increasing acidity and
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allowing weaker bases to effect the transformation without deprotonating the

-carbon of the amino aldehyde.

Boc-Homophenylalaninal

Reductive Amination
(Reduced Amides)

 + Amine + NaBH(OAc)3

Wittig/HWE Olefination
(Vinyl Sulfones/Statins)

 + Stabilized Ylide (LiCl/DBU)

Passerini/Ugi Reaction
(Multicomponent Assembly)

 + Isocyanide + Acid

Click to download full resolution via product page

Figure 2: Divergent synthetic utility of the Boc-homophenylalaninal scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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